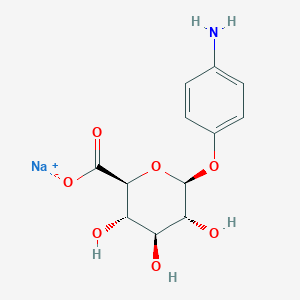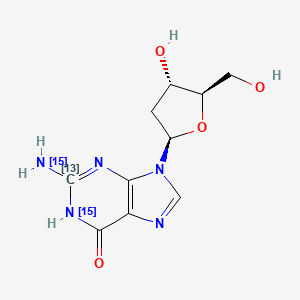
4-Aminophenyl beta-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminophenyl beta-D-Glucuronide Sodium Salt is a metabolite of p-Aminophenol. It is a compound with the molecular formula C12H14NNaO7 and a molecular weight of 307.23 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The preparation of 4-Aminophenyl beta-D-Glucuronide Sodium Salt involves the glycosylation of p-Aminophenol. The synthetic route typically includes the reaction of p-Aminophenol with a glucuronic acid derivative under specific conditions to form the desired glucuronide . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
4-Aminophenyl beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .
Aplicaciones Científicas De Investigación
4-Aminophenyl beta-D-Glucuronide Sodium Salt has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Aminophenyl beta-D-Glucuronide Sodium Salt involves its role as a substrate for glucuronidation reactions. Glucuronidation is a process where glucuronic acid is added to a substrate, increasing its solubility and facilitating its excretion from the body. This compound interacts with enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the substrate .
Comparación Con Compuestos Similares
4-Aminophenyl beta-D-Glucuronide Sodium Salt can be compared with other glucuronide compounds, such as:
Methyl-beta-D-glucuronide Sodium: Used in similar glycosylation reactions and metabolic studies.
p-Nitrophenyl beta-D-Glucuronide: Used as a substrate in enzyme assays to study glucuronidation.
The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for particular research applications that other glucuronides may not fulfill .
Propiedades
Fórmula molecular |
C12H14NNaO7 |
|---|---|
Peso molecular |
307.23 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C12H15NO7.Na/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18;/h1-4,7-10,12,14-16H,13H2,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 |
Clave InChI |
YELMRTMGISJVTP-BLKPXHQLSA-M |
SMILES isomérico |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)

![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)


![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
![(8S,10S,13S,14R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13856894.png)


![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)


